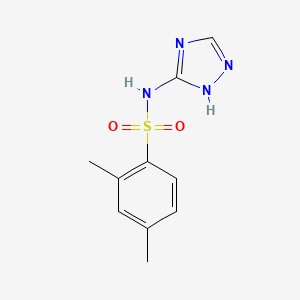![molecular formula C12H16ClNO3 B7499138 2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide](/img/structure/B7499138.png)
2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, it gained popularity in the sports world due to its ability to enhance endurance and performance.
Mecanismo De Acción
2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide activates PPARδ, a nuclear receptor that regulates lipid and glucose metabolism, energy homeostasis, and inflammation. Activation of PPARδ by 2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved metabolic function. In addition, 2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide has been found to have numerous biochemical and physiological effects, including improved lipid metabolism, enhanced glucose uptake, increased mitochondrial biogenesis, reduced inflammation, and improved exercise performance. It has been shown to increase endurance and stamina in animal models, resulting in improved exercise capacity and performance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide has several advantages for lab experiments, including its ability to improve metabolic function, reduce inflammation, and enhance exercise performance. However, its use in lab experiments is limited by its potential for off-target effects and toxicity. Moreover, its use in human studies is limited by its potential for adverse effects and lack of long-term safety data.
Direcciones Futuras
The future directions for 2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide research include further investigation of its therapeutic potential in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. Moreover, the development of safer and more effective PPARδ agonists is needed to overcome the limitations of 2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide. Additionally, the potential for 2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide to improve exercise performance in humans needs to be further explored, as it may have implications for the treatment of various conditions, including obesity, diabetes, and cardiovascular diseases.
Conclusion:
In conclusion, 2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide is a synthetic compound that belongs to the class of PPARδ agonists. It has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. Its ability to improve metabolic function, reduce inflammation, and enhance exercise performance makes it a promising candidate for further research. However, its use in lab experiments is limited by its potential for off-target effects and toxicity, and its use in human studies is limited by its potential for adverse effects and lack of long-term safety data. Therefore, further research is needed to fully understand the potential benefits and risks of 2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide.
Métodos De Síntesis
2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide can be synthesized by reacting 2-methyl-4-chlorophenol with 2-bromoethyl methyl ether in the presence of a base, followed by reaction with N,N-dimethylacetamide and acetic anhydride. The resulting product is then reacted with 2-methoxyethanol and hydrochloric acid to yield 2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide.
Aplicaciones Científicas De Investigación
2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. It has been shown to improve insulin sensitivity, reduce inflammation, and enhance lipid metabolism in animal models. In addition, it has been found to have cardioprotective effects by reducing cardiac hypertrophy and preserving cardiac function in animal models of heart failure. Moreover, 2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide has been investigated for its potential anti-cancer properties, as it has been shown to inhibit the growth of various cancer cell lines.
Propiedades
IUPAC Name |
2-chloro-N-[4-(2-methoxyethoxy)-2-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-9-7-10(17-6-5-16-2)3-4-11(9)14-12(15)8-13/h3-4,7H,5-6,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRXGQCSBYZLTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCOC)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]glycine](/img/structure/B7499080.png)
![N-(pyridin-2-ylmethyl)-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine](/img/structure/B7499092.png)

![4-[[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]methyl]benzonitrile](/img/structure/B7499108.png)
![2-methyl-N-[1-(5-methylfuran-2-carbonyl)piperidin-4-yl]benzamide](/img/structure/B7499121.png)
![2-methyl-N-[1-(6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carbonyl)piperidin-4-yl]benzamide](/img/structure/B7499127.png)
![N-[1-(1,5-dimethylpyrrole-2-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7499131.png)

![N-[4-[2-(4-chlorophenoxy)ethyl-methylamino]-4-oxobutyl]thiophene-2-carboxamide](/img/structure/B7499143.png)
![1-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B7499150.png)
![N-ethyl-6-[(2-fluorophenyl)methylamino]-N-phenylpyridine-3-sulfonamide](/img/structure/B7499154.png)
